molecular formula C18H15N5OS B2994253 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-72-5

7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2994253
CAS RN: 863500-72-5
M. Wt: 349.41
InChI Key: VHWMXGYUQHKOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the triazolopyrimidine family and has been synthesized using different methods.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored the synthesis and structural characterization of triazolopyrimidine derivatives, emphasizing their potential as antimicrobial agents. For instance, Okazaki et al. (2015) discovered that 3,4-dihydro-2H-benzo[4,5]isothiazolo[2,3-a]pyrimidine derivatives, closely related to the chemical structure of interest, exhibit antiviral activity against HIV-1 infection. This novel scaffold was identified to improve anti-HIV activity with the introduction of hydrophobic aryl substituents, demonstrating significant potency in early stages of viral infection (Okazaki et al., 2015).

Biological Activity

The antimicrobial and antitumor properties of triazolopyrimidine derivatives have been extensively studied. Gilava et al. (2020) synthesized a series of compounds using the Biginelli protocol, which were then evaluated for their antimicrobial and antioxidant activities. This research highlights the potential of triazolopyrimidine derivatives in therapeutic applications, specifically their efficacy against microbial pathogens (Gilava et al., 2020).

Okasha et al. (2016) focused on synthesizing chromene molecules, including derivatives of 7H-benzochromenopyrimidine and 14H-benzochromenotriazolopyrimidine, to explore their antimicrobial activity. Their findings revealed that these compounds exhibited promising antibacterial activities, offering insights into the structure-activity relationships of such molecules (Okasha et al., 2016).

properties

IUPAC Name

7-benzylsulfanyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-15-9-7-14(8-10-15)23-17-16(21-22-23)18(20-12-19-17)25-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMXGYUQHKOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.